molecular formula C23H25N3O2 B2557577 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(2-methoxybenzylidene)propanehydrazide CAS No. 612047-93-5

3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(2-methoxybenzylidene)propanehydrazide

Cat. No.: B2557577
CAS No.: 612047-93-5
M. Wt: 375.472
InChI Key: BKXZZDSIBKMCGU-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N’-(2-methoxybenzylidene)propanehydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a carbazole moiety, a methoxybenzylidene group, and a propanehydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N’-(2-methoxybenzylidene)propanehydrazide typically involves the following steps:

    Formation of Carbazole Intermediate: The initial step involves the synthesis of the carbazole intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydrazide Formation: The carbazole intermediate is then reacted with a hydrazine derivative to form the corresponding hydrazide. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Schiff Base Formation: The final step involves the condensation of the hydrazide with 2-methoxybenzaldehyde to form the desired compound. This reaction is typically conducted under mild acidic conditions, such as using acetic acid as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N’-(2-methoxybenzylidene)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene or carbazole moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N’-(2-methoxybenzylidene)propanehydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: It may be utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N’-(2-methoxybenzylidene)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N’-(benzylidene)propanehydrazide: Similar structure but lacks the methoxy group.

    3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N’-(4-methoxybenzylidene)propanehydrazide: Similar structure with the methoxy group in a different position.

Uniqueness

The presence of the methoxy group in 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N’-(2-methoxybenzylidene)propanehydrazide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

N-[(2-methoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-28-22-13-7-2-8-17(22)16-24-25-23(27)14-15-26-20-11-5-3-9-18(20)19-10-4-6-12-21(19)26/h2-3,5,7-9,11,13,16H,4,6,10,12,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXZZDSIBKMCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612047-93-5
Record name N'-(2-METHOXYBENZYLIDENE)3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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